methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate
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Overview
Description
BSc5367 is a potent inhibitor of the NIMA-related protein kinase Nek1. This kinase is crucially involved in cell cycle regulation, DNA repair, and microtubule regulation. Dysfunctions of Nek1 play key roles in diseases such as amyotrophic lateral sclerosis, polycystic kidney disease, and several types of radiotherapy-resistant cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSc5367 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of BSc5367 follows stringent protocols to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
BSc5367 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
BSc5367 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of Nek1 and its role in various chemical processes.
Biology: Helps in understanding the cellular processes regulated by Nek1, including cell cycle and DNA repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases like amyotrophic lateral sclerosis, polycystic kidney disease, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Nek1 .
Mechanism of Action
BSc5367 exerts its effects by inhibiting the activity of Nek1. This inhibition disrupts the normal functions of Nek1, leading to alterations in cell cycle regulation, DNA repair, and microtubule dynamics. The molecular targets and pathways involved include the phosphorylation of specific substrates by Nek1, which are crucial for its regulatory functions .
Comparison with Similar Compounds
Similar Compounds
Nek1 Inhibitors: Other compounds that inhibit Nek1 include small molecules with similar structures and mechanisms of action.
Kinase Inhibitors: Compounds that inhibit other kinases involved in cell cycle regulation and DNA repair
Uniqueness
BSc5367 is unique due to its high potency and specificity for Nek1, with an IC50 value of 11.5 nM. This makes it a valuable tool for studying Nek1-related processes and developing targeted therapies .
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)14-5-2-4-13(8-14)16-9-17-18(12-23-19(17)22-11-16)15-6-3-7-21-10-15/h2-12H,1H3,(H,22,23) |
InChI Key |
GZHRICWZECSYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(NC=C3C4=CN=CC=C4)N=C2 |
Origin of Product |
United States |
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